molecular formula C14H13FN6 B12250167 N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12250167
M. Wt: 284.29 g/mol
InChI Key: RSHQFFZIUATNGH-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a triazole ring and a fluorophenyl group

Properties

Molecular Formula

C14H13FN6

Molecular Weight

284.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H13FN6/c15-12-3-1-11(2-4-12)5-6-17-13-7-14(19-9-18-13)21-10-16-8-20-21/h1-4,7-10H,5-6H2,(H,17,18,19)

InChI Key

RSHQFFZIUATNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=NC=N2)N3C=NC=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-bromophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
  • N-[2-(4-methylphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can enhance its biological activity and stability. Fluorine atoms can increase the lipophilicity of the compound, improving its ability to cross cell membranes and interact with intracellular targets.

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